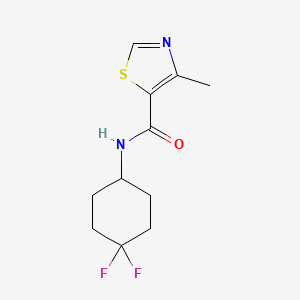

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWCWGKTSXXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of 4,4-difluorocyclohexylmethanol, which is achieved through the fluorination of cyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions.

Thiazole Ring Formation: The next step involves the formation of the thiazole ring.

Coupling Reaction: The final step is the coupling of the difluorocyclohexyl intermediate with the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of alkoxy or alkyl groups in place of fluorine atoms.

Scientific Research Applications

Biological Activities

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide exhibits a broad spectrum of biological activities. Key findings include:

-

Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism of action includes:

- Inhibition of Cell Proliferation : Studies indicate that it may inhibit certain kinases involved in cell proliferation pathways, suggesting potential applications in cancer therapy.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties against both bacterial and fungal strains. Ongoing studies are evaluating its effectiveness against resistant pathogens .

Anticancer Research

This compound has been explored for its potential as an anticancer agent. For instance, it has been evaluated against the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis and disrupt the cell cycle at the S phase highlights its therapeutic potential.

Antimicrobial Research

The compound's structural features suggest it may interact with various biological targets involved in microbial resistance mechanisms. Initial studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell growth with an IC50 value indicative of its potency. The study utilized assays such as Sulforhodamine B (SRB) to quantify cell viability post-treatment.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains using the disk diffusion method. Results indicated notable inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to inhibition or activation of the target, thereby affecting downstream signaling pathways. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes .

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Key Observations :

- Core Heterocycle : Thiazoles (e.g., target compound) exhibit greater rigidity compared to thiadiazoles (e.g., ), which may influence binding specificity.

- Substituent Effects : The 4,4-difluorocyclohexyl group in the target compound improves lipophilicity (clogP ~2.5) compared to the pyridinyl group in (clogP ~1.2), favoring membrane penetration .

- Fluorination: Fluorinated cyclohexyl derivatives show reduced cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in related difluorocyclohexanone derivatives .

Functional Group Variations

- Carboxamide vs. Ester : Unlike thiazole-5-carboxamides, ester derivatives (e.g., thiazol-5-ylmethyl carboxylates in ) exhibit lower metabolic stability due to esterase susceptibility .

- Positional Isomerism : The 1,3-thiazole isomer (target compound) demonstrates distinct electronic properties compared to 1,2-thiazole isomers (e.g., N-[(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2-thiazole-5-carboxamide in ), altering binding affinities in receptor assays .

Biological Activity

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activity, particularly as a P2X7 receptor antagonist. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the difluorocyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C11H13F2N3OS

- Molecular Weight : 273.30 g/mol

This compound primarily acts as an antagonist at the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. By inhibiting this receptor, the compound may exhibit anti-inflammatory and analgesic properties.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have indicated that thiazole derivatives exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound showed promising results in reducing edema in animal models .

- Antiproliferative Effects : The compound's structural characteristics suggest potential antiproliferative activity against certain cancer cell lines. Research on related thiazole compounds has demonstrated their ability to inhibit cell growth and induce apoptosis in cancer cells .

- Neuroprotective Effects : Emerging studies suggest that thiazole derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of thiazole derivatives, compounds similar to this compound were tested using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of thiazole derivatives against breast cancer cell lines (MDA-MB-436). The study found that certain derivatives led to cell cycle arrest at the G2/M phase and induced apoptosis, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.